2'-(4-Ethoxyphenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
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Overview
Description
2’-(4-Ethoxyphenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound with a unique spiro structure This compound is characterized by its ethoxyphenyl and methoxy substituents, which contribute to its distinct chemical properties
Preparation Methods
The synthesis of 2’-(4-Ethoxyphenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2’-(4-Ethoxyphenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its effects on various cellular processes. In medicine, it is being investigated for its potential therapeutic applications, particularly in the treatment of certain diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Compared to other similar compounds, 2’-(4-Ethoxyphenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] stands out due to its unique spiro structure and specific substituents. Similar compounds include other pyrazolo[1,5-c][1,3]benzoxazine derivatives with different substituents, such as 2-(4-ethoxyphenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine and 2-(4-ethoxyphenyl)-5-(4-methoxy-phenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine .
Properties
Molecular Formula |
C24H28N2O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C24H28N2O3/c1-3-28-18-12-10-17(11-13-18)20-16-21-19-8-7-9-22(27-2)23(19)29-24(26(21)25-20)14-5-4-6-15-24/h7-13,21H,3-6,14-16H2,1-2H3 |
InChI Key |
NDOHZKGVQMJHHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCCCC5 |
Origin of Product |
United States |
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